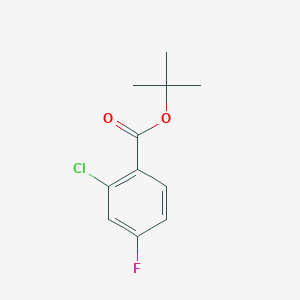

tert-Butyl 2-chloro-4-fluorobenzoate

Vue d'ensemble

Description

tert-Butyl 2-chloro-4-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-4-fluorobenzoate can be synthesized through the esterification of 2-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic aromatic substitution: The fluorine atom can be substituted by electrophiles in the presence of a strong acid catalyst.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Electrophilic aromatic substitution: Reagents such as sulfuric acid or aluminum chloride in an organic solvent like benzene or toluene.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in water or an alcohol solvent.

Major Products Formed:

Nucleophilic substitution: Products such as 2-chloro-4-fluoro-N-alkylbenzoate or 2-chloro-4-fluoro-S-alkylbenzoate.

Electrophilic aromatic substitution: Products such as 2-chloro-4-fluoro-5-substituted benzoate.

Hydrolysis: 2-chloro-4-fluorobenzoic acid and tert-butyl alcohol.

Applications De Recherche Scientifique

Medicinal Chemistry

Intermediate in Drug Development:

tert-Butyl 2-chloro-4-fluorobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to compounds targeting various biological pathways, particularly in anti-inflammatory and anticancer therapies .

Enzyme Inhibition Studies:

Research indicates that this compound can be utilized to design enzyme inhibitors. For example, it has been explored in the context of human farnesyltransferase inhibitors, which play a role in cancer treatment by blocking oncogenic signaling pathways .

Biological Research

Building Block for Bioactive Molecules:

In biological studies, this compound is used as a building block for synthesizing bioactive molecules. Its unique substituents (chlorine and fluorine) enhance its interaction with biological systems, making it suitable for proteomics research .

Antimicrobial Properties:

Preliminary studies suggest that fluorinated compounds exhibit antimicrobial activity. Given that this compound contains both chlorine and fluorine, it may possess similar properties against certain bacterial strains .

Materials Science

Polymer Production:

In industrial applications, this compound is employed in the production of polymers and coatings. Its chemical structure contributes to the physical properties of these materials, enhancing their durability and resistance to environmental factors .

Case Study 1: Anticancer Activity

A study investigated the efficacy of compounds derived from this compound against various cancer cell lines. The results indicated that modifications to the compound significantly enhanced its potency against specific cancer types, demonstrating its potential as a lead compound in drug development .

Case Study 2: Environmental Impact Assessment

Research on the biodegradability of this compound revealed insights into its environmental fate. The compound was found to undergo microbial degradation, suggesting that it may have a manageable ecological impact when released into environments .

Future Research Directions

Given its promising applications, future research should focus on:

- Detailed Mechanistic Studies: Understanding how this compound interacts with specific enzymes and receptors.

- Expanded Antimicrobial Testing: Evaluating its effectiveness against a broader range of pathogens.

- Environmental Studies: Investigating its long-term ecological effects and developing guidelines for safe use.

Mécanisme D'action

The mechanism of action of tert-Butyl 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved in its action include covalent binding to active sites, competitive inhibition, and allosteric modulation .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-chloro-2-fluorobenzoate

- tert-Butyl 2-chloro-5-fluorobenzoate

- tert-Butyl 2-chloro-3-fluorobenzoate

Comparison: tert-Butyl 2-chloro-4-fluorobenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with molecular targets . Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Activité Biologique

tert-Butyl 2-chloro-4-fluorobenzoate (tBCFB) is an organic compound characterized by a tert-butyl ester group attached to a benzene ring that features chlorine and fluorine substituents. Its chemical formula is CHClF O, with a molecular weight of approximately 232.66 g/mol. This compound is gaining attention in various fields, including medicinal chemistry, materials science, and proteomics research.

The presence of the tert-butyl group enhances the lipophilicity of tBCFB, potentially affecting its bioavailability and interaction with biological membranes. The chlorine and fluorine substituents are known to impart unique biological activities, which warrant further investigation into their specific mechanisms of action.

Potential Applications

-

Medicinal Chemistry :

- tBCFB may serve as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammation or cancer pathways.

- Research indicates that fluorinated benzoates exhibit antimicrobial properties, suggesting that tBCFB could be explored for its efficacy against certain bacterial strains.

-

Proteomics Research :

- As a specialty product in proteomics, tBCFB is utilized to study enzyme activity and protein interactions, which are critical for understanding biological processes at the molecular level.

-

Environmental Impact :

- Studies involving the metabolism of tBCFB by bacteria indicate its potential biodegradability and environmental impact, highlighting the need for further research into its ecological effects.

Antimicrobial Activity

Research has shown that compounds containing fluorine and chlorine often exhibit antimicrobial properties. For example, a study found that certain fluorinated compounds were effective against specific bacterial strains, indicating that tBCFB may also possess similar properties .

Structure-Activity Relationship (SAR)

A structure-activity relationship study focusing on related benzoate compounds revealed that variations in substituents significantly impact biological activity. For instance, modifications to the ester group or halogen positions can alter lipophilicity and reactivity, affecting the compound's overall efficacy .

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-chloro-4-fluorobenzoate | Methyl instead of tert-butyl group | Lower lipophilicity; different biological activity |

| Ethyl 2-chloro-4-fluorobenzoate | Ethyl group instead of tert-butyl | Varying solubility; potential different reactivity |

| Propyl 2-chloro-4-fluorobenzoate | Propyl group instead of tert-butyl | Intermediate properties between methyl and tert-butyl |

| tert-Butyl 2-bromo-4-fluorobenzoate | Bromine instead of chlorine | Different reactivity patterns; potential for different applications |

Future Research Directions

Given the promising preliminary findings regarding the biological activity of tBCFB, further investigations are warranted to elucidate its mechanisms of action and potential therapeutic applications. Areas for future research include:

- Detailed studies on enzyme interactions and inhibition pathways.

- Exploration of its antimicrobial properties against a broader range of pathogens.

- Assessment of its environmental impact through biodegradation studies.

Propriétés

IUPAC Name |

tert-butyl 2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXTUTSLQCTYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650493 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911314-43-7 | |

| Record name | tert-Butyl 2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.